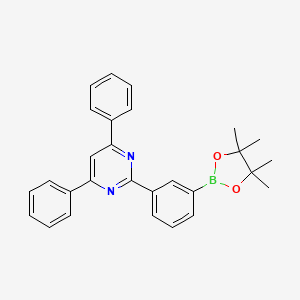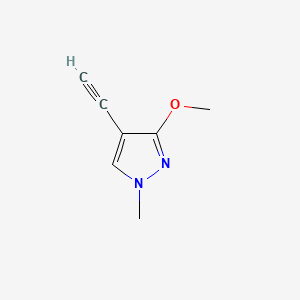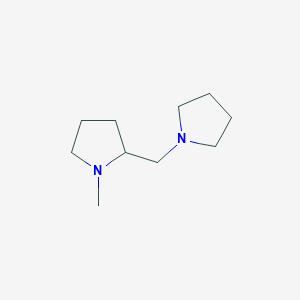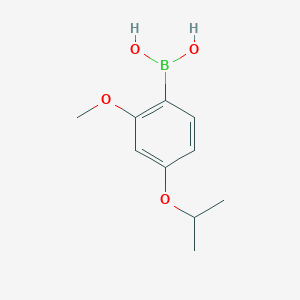
N-Despropyl GaMithroMycin 10,13-IMino Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Despropyl GaMithroMycin 10,13-IMino Ether is a derivative of gamithromycin, a macrolide antibiotic. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl and methoxy groups, making it a significant subject of study in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl GaMithroMycin 10,13-IMino Ether involves multiple steps, starting from the parent compound, gamithromycin. The process typically includes selective deprotection and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped with advanced technology to ensure high purity and yield. The process involves large-scale synthesis followed by rigorous purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Despropyl GaMithroMycin 10,13-IMino Ether undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Despropyl GaMithroMycin 10,13-IMino Ether has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of macrolide antibiotics.
Biology: The compound is employed in biological assays to investigate its effects on bacterial growth and resistance mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its efficacy against specific bacterial infections.
Mechanism of Action
The mechanism of action of N-Despropyl GaMithroMycin 10,13-IMino Ether involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparison with Similar Compounds
Similar Compounds
Gamithromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A widely used macrolide with enhanced pharmacokinetic properties.
Uniqueness
N-Despropyl GaMithroMycin 10,13-IMino Ether is unique due to its specific structural modifications, which may confer distinct pharmacological properties. These modifications can affect its binding affinity, spectrum of activity, and resistance profile compared to other macrolides .
Properties
Molecular Formula |
C37H66N2O12 |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-5,14-dihydroxy-8-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10)29(41)22(6)32(51-37)38-18(2)16-35(8,44)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-36(9,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3 |
InChI Key |
GULQTHHZACCSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(C(C(C(=NC(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)
![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)

![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)


![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

